2-Chloro-1-(3,4-difluorophenyl)ethanone
Overview
Description
2-Chloro-1-(3,4-difluorophenyl)ethanone is a chemical compound with the IUPAC name 2-chloro-1-(3,4-difluorophenyl)ethan-1-one . It is an important fine chemical intermediate used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of this compound involves a reaction process where anhydrous aluminum chloride (10.2g, finely ground) is added to a dry four-neck flask, followed by the addition of 11.4mL of ortho-difluorobenzene (dried). The reaction is carried out under constant stirring, with the slow addition of acetic anhydride from a constant pressure dropping funnel . Another method involves the use of a ketoreductase (KRED) KR-01 to transform this compound into the chiral alcohol .Molecular Structure Analysis
The molecular formula of this compound is C8H5ClF2O . The InChI code is 1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 .Chemical Reactions Analysis
ChKRED20, a ketoreductase, has been found to catalyze the reduction of the ketone precursor of this compound with excellent stereoselectivity . Single mutations of ChKRED20 have been shown to enhance the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol .Physical and Chemical Properties Analysis
This compound is a brown oily liquid . Its molecular weight is 190.58 .Mechanism of Action
Target of Action
2-Chloro-1-(3,4-difluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds . It’s primarily targeted by enzymes such as ketoreductases (KREDs) and carbonyl reductases (LsCR) for biotransformation .
Mode of Action
The compound interacts with its target enzymes through a reduction process. For instance, a ketoreductase KR-01 was found to transform this compound into a chiral alcohol . Similarly, carbonyl reductase LsCR has been modified to synthesize (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate of the anticoagulant drug ticagrelor .
Biochemical Pathways
The compound is involved in the enzymatic reduction pathway, where it is transformed into a chiral alcohol. This process is catalyzed by enzymes like KREDs and LsCR . The resulting chiral alcohol is a crucial intermediate in the synthesis of pharmaceutical compounds.
Result of Action
The result of the compound’s action is the production of a chiral alcohol, which is a vital intermediate for the synthesis of pharmaceutical compounds . This transformation is a crucial step in the production of drugs like ticagrelor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the enzymatic reduction of the compound is often performed under inert gas at 2-8°C . Additionally, the use of deep eutectic solvents as co-solvents has been found to enhance the bioreductive production of the compound .
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDAWUIKFAFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368434 | |
Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-95-9 | |
Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51336-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051336959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(3,4-difluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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